molecular formula C11H11N3O2S B3148341 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile CAS No. 64299-89-4

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile

Cat. No.: B3148341
CAS No.: 64299-89-4
M. Wt: 249.29 g/mol
InChI Key: PBCGGKHZXPGBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile is a synthetic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol.

Preparation Methods

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding sulfonic acids and amines.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzimidazole derivatives and sulfonyl compounds.

Scientific Research Applications

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, diabetes, and infections due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of cell signaling pathways and cellular processes .

Comparison with Similar Compounds

3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile is unique due to its specific structural features and bioactive properties. Similar compounds include other benzimidazole derivatives such as:

  • 2-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)-3-oxo-4-(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile
  • 2-(1H-benzimidazol-2-yl)-3-(5-nitro-2-furanyl)-2-propenenitrile

These compounds share the benzimidazole core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfonyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-6-3-7-17(15,16)8-11-13-9-4-1-2-5-10(9)14-11/h1-2,4-5H,3,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCGGKHZXPGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CS(=O)(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile
Reactant of Route 6
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.